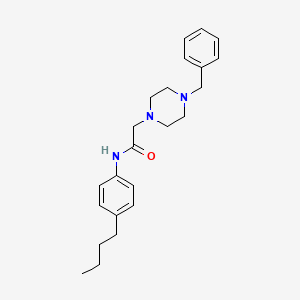

![molecular formula C12H15NO2 B2591230 3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid CAS No. 14463-99-1](/img/structure/B2591230.png)

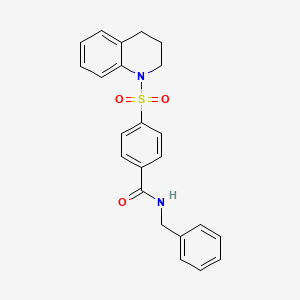

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid, also known as PPA, is an amino acid derivative . It has a molecular weight of 205.26 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is N-allylphenylalanine . The InChI code for this compound is 1S/C12H15NO2/c1-2-8-13-11(12(14)15)9-10-6-4-3-5-7-10/h2-7,11,13H,1,8-9H2,(H,14,15) and the InChI key is HSASCPKHTQHHLP-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving PPA were not found in the available resources, it is known that phenylpropanoic acid derivatives have been used as ketene sources in synthesizing monocyclic-2-azetidinones. This highlights its application in generating novel β-lactams.Physical And Chemical Properties Analysis

PPA is a powder at room temperature . It has a molecular weight of 205.26 .Scientific Research Applications

Material Science Applications

- Enhancing Reactivity of Hydroxyl-Bearing Molecules : Phloretic acid, a phenolic compound related to the core structure , has been explored as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach paves the way towards sustainable alternatives to phenol, offering specific properties of benzoxazine to various compounds in material science (Trejo-Machin et al., 2017).

Medicinal Chemistry and Pharmacology

Development of Antimicrobial and Antifungal Polymers : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amines, including compounds structurally similar to the query, exhibit promising biological activities. These amine-treated polymers show enhanced thermal stability and potential for medical applications due to their significant antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Synthesis of β-Lactams through Cycloaddition Reactions : The use of phenylpropanoic acid derivatives as ketene sources in synthesizing monocyclic-2-azetidinones, with controlled diastereoselectivity, highlights its application in generating novel β-lactams. This method represents a significant advancement in the synthesis of potentially pharmacologically active compounds (Behzadi et al., 2015).

Antifungal Tripeptides Study : Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides, showcasing the chemical reactivity and bioactivity scores of peptides derived from amino acids like phenylpropanoic acid. This research aids in understanding the molecular properties that contribute to antifungal activity, offering insights for drug design (Flores-Holguín et al., 2019).

Organic Synthesis

- Synthesis of Chalcone Derivatives : The base-catalyzed Claisen-Schmidt condensation reaction of phenylpropanoic acid derivatives has been used to synthesize chalcone derivatives. This process illustrates the compound's utility in creating structures with potential for further pharmacological exploration (Salian et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-phenyl-2-(prop-2-enylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-8-13-11(12(14)15)9-10-6-4-3-5-7-10/h2-7,11,13H,1,8-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSASCPKHTQHHLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

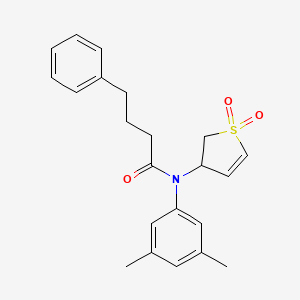

![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)

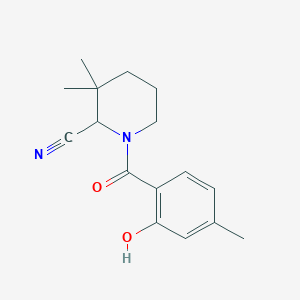

![N-(3-acetylphenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2591154.png)

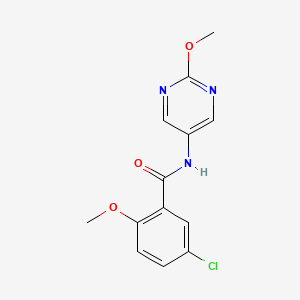

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)

![Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2591162.png)

![diethyl 3-methyl-5-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2591163.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B2591169.png)

![2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2591170.png)